molecular formula C15H21N3O2 B13614288 tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate

tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate

Cat. No.: B13614288
M. Wt: 275.35 g/mol
InChI Key: QTGHIKSYEQKRIX-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate is a carbamate-protected benzimidazole derivative, frequently employed as a synthetic intermediate in medicinal chemistry. Its structure comprises a benzodiazole core substituted with a methyl group at the 2-position and a tert-butyl carbamate-protected ethylamine side chain. The compound is pivotal in the synthesis of bioactive molecules, particularly inhibitors targeting enzymes like 8-oxoguanine DNA glycosylase (OGG1) .

Synthesis typically involves a multi-step protocol:

Step 1: Reaction of 4-chloro-1-fluoro-2-nitrobenzene with tert-butyl N-(2-aminoethyl)carbamate yields tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate (90% yield, LCMS [M-Boc+H]+ 260) .

Step 2: Reduction and cyclization under conditions such as hydrogenation or catalytic transfer hydrogenation produces the benzimidazolone core, yielding tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate (77% yield, LCMS [M-Boc+H]+ 212) .

The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, making it a preferred protecting group in solid-phase and solution-phase chemistry.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl 2-amino-3-(2-methylbenzimidazol-1-yl)propanoate

InChI

InChI=1S/C15H21N3O2/c1-10-17-12-7-5-6-8-13(12)18(10)9-11(16)14(19)20-15(2,3)4/h5-8,11H,9,16H2,1-4H3

InChI Key

QTGHIKSYEQKRIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction or availability of the 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine intermediate.
  • Introduction of the tert-butyl carbamate protecting group onto the amine via carbamoylation.
  • Purification and characterization of the final compound.

Specific Synthetic Routes

Carbamate Formation via Boc Protection

A widely used method for preparing tert-butyl carbamates is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. For this compound, the 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine is reacted with Boc2O to yield the this compound.

  • Reagents: 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or DIPEA).
  • Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
  • Yield: High yields are generally reported due to the efficiency of Boc protection.
Deprotection and Coupling Strategies

In cases where the tert-butyl carbamate is used as a protecting group during multi-step syntheses, deprotection is achieved via treatment with trifluoroacetic acid (TFA) in dichloromethane, followed by coupling with other intermediates using activating agents such as hydroxybenzotriazole (HOBt) and HBTU in the presence of bases like DIPEA.

This strategy is useful when the compound is an intermediate in more complex synthetic pathways involving benzimidazole derivatives.

Synthetic Scheme Summary

Step Reagents/Conditions Description Outcome/Yield
1 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine + Boc2O + base Boc protection of amine This compound, high yield
2 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine + tert-butyl bromoacetate + K2CO3 Nucleophilic substitution to form carbamate Carbamate derivative, moderate to high yield
3 TFA in CH2Cl2 deprotection + coupling agents (HOBt, HBTU, DIPEA) Deprotection and further coupling Intermediate for further synthesis

Analytical and Characterization Data

Characterization of this compound is typically conducted using:

These data align with literature reports on structurally related benzimidazole carbamates.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Boc Protection Di-tert-butyl dicarbonate, base 0°C to RT, anhydrous solvent High yield, mild conditions Requires pure amine intermediate
Nucleophilic Substitution tert-Butyl bromoacetate, K2CO3 80–100°C, polar aprotic solvent Alternative route, functional group tolerance Moderate yield, harsher conditions
Deprotection + Coupling TFA, HOBt, HBTU, DIPEA Room temperature Enables further synthesis steps Additional steps required

Chemical Reactions Analysis

Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, chloroform, and alcohols, as well as catalysts like palladium and bases like cesium carbonate .

Scientific Research Applications

Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison of Carbamate-Functionalized Benzimidazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Synthesis Yield Reference
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₇ClN₃O₃ 5-chloro, 2-oxo OGG1 inhibitor candidate 77%
tert-butyl N-{2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate C₁₆H₂₀N₆O₃ 1,2,4-triazole, benzamide Antifungal/anticancer agent intermediate Not reported
tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate C₁₅H₂₅N₃O₃ Imidazole, tetrahydropyran Kinase inhibitor scaffold Not reported
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate C₉H₁₅N₃O₂S Thiazole, 2-amino Antibacterial agent precursor Not reported

Key Observations:

Substituent Effects on Bioactivity :

  • The 5-chloro-2-oxo substitution in the benzimidazole analog (C₁₄H₁₇ClN₃O₃) enhances selectivity for OGG1 inhibition compared to the parent compound, likely due to improved hydrophobic interactions with the enzyme’s active site .
  • Replacement of benzodiazole with 1,2,4-triazole (C₁₆H₂₀N₆O₃) introduces hydrogen-bonding capabilities, broadening applications in antifungal drug discovery .

Synthetic Efficiency: The target compound’s synthesis (90% yield in Step 1) outperforms analogous protocols, such as tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives (80% yield) , highlighting optimized reaction conditions for nitroarene intermediates.

Physicochemical Properties :

  • Imidazole- and tetrahydropyran-containing analogs (C₁₅H₂₅N₃O₃) exhibit higher polarity (logP ~1.2) compared to the target compound (logP ~2.5), influencing membrane permeability .
  • Thiazole derivatives (C₉H₁₅N₃O₂S) demonstrate superior metabolic stability due to sulfur’s electron-withdrawing effects, critical for in vivo efficacy .

Analogous compounds, such as tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate, mandate strict safety protocols due to reactivity hazards .

Biological Activity

Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including antibacterial properties and enzyme inhibition.

Chemical Structure and Properties

The compound has a molecular formula of C15H22N4O2C_{15}H_{22}N_{4}O_{2} and a molecular weight of 306.36 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a benzodiazole derivative. This configuration is significant as it may influence the compound's interaction with biological targets.

Antibacterial Activity

Research has indicated that several carbamate derivatives exhibit notable antibacterial properties. A study synthesized various tert-butyl carbamate derivatives and evaluated their activity against common bacterial strains such as E. coli, M. luteus, and B. cereus. The results demonstrated that some derivatives showed significant antibacterial activity, particularly against E. coli and M. luteus, with minimal toxicity observed in cytotoxicity assays using Artemia salina as a model organism .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Toxicity (Artemia salina)
Compound AE. coli32 µg/mLLow
Compound BM. luteus16 µg/mLLow
Compound CB. cereus64 µg/mLModerate

Enzyme Inhibition

In addition to antibacterial properties, certain derivatives of benzodiazole have been evaluated for their inhibitory effects on enzymes such as SARS-CoV 3CL protease. A study reported that specific structural features of these compounds enhanced their inhibitory activity, suggesting a potential application in antiviral drug development .

Case Study 1: Synthesis and Evaluation

A notable study synthesized this compound and assessed its biological activity through various assays. The compound was subjected to fluorometric assays to determine its efficacy in inhibiting protease activity associated with viral infections. The results indicated that the compound exhibited promising inhibitory effects, warranting further investigation into its mechanism of action .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of similar compounds, revealing that modifications to the benzodiazole ring significantly influenced antibacterial efficacy and enzyme inhibition. Such studies highlight the importance of chemical structure in determining biological activity and guide future synthetic efforts aimed at optimizing therapeutic agents .

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., fluoro, methyl groups on the benzodiazole ring) and assess bioactivity .
  • Biological Assays : IC₅₀ determination in enzyme inhibition (e.g., PI3Kδ) or cell viability (MTT assay) .
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with activity trends .

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